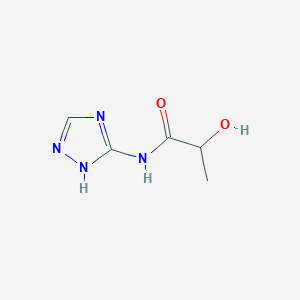![molecular formula C21H24F3N3O B2997206 1-[(1-Benzylpiperidin-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea CAS No. 1207017-54-6](/img/structure/B2997206.png)
1-[(1-Benzylpiperidin-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1-Benzylpiperidin-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is commonly known as BPU and is a potent inhibitor of protein kinase B (PKB), which is an important signaling molecule involved in cell growth and survival.
Aplicaciones Científicas De Investigación
In vitro and in vivo Metabolism Studies
Research on similar compounds, such as 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU), highlights their extensive use in modulating inflammation, protecting against hypertension, neuropathic pain, and neurodegeneration. These compounds are potent soluble epoxide hydrolase (sEH) inhibitors used in various animal disease models. Understanding their metabolism is crucial for assessing the safety and effectiveness of these compounds, with metabolites identified through LC-MS/MS strategies, revealing insights into their oxidation and amide hydrolysis pathways without urea breakdown (Wan et al., 2019).
Synthesis and Structural Analysis
Studies have synthesized tri-substituted ureas containing N-methylpiperazine moieties along with phenyl and N-heterocyclic substituents, examining their spectroscopic, structural, and conformational characteristics. These analyses provide insights into the compounds' configurations and the impact of substituents on their properties, such as amino–imino tautomerism and conformation of the CO NH moiety (Iriepa & Bellanato, 2013).
Structure-Activity Relationships (SAR) and Pharmacokinetics
Research on 1,3-disubstituted ureas with piperidyl moieties has explored their SAR as inhibitors of human and murine soluble epoxide hydrolase (sEH), showing significant improvements in pharmacokinetic parameters and potency in reducing inflammatory pain compared to previously reported inhibitors. Such studies help in the development of more effective sEH inhibitors (Rose et al., 2010).
Antimicrobial and Anticancer Activities
Novel derivatives have been synthesized and tested for their antimicrobial activity and cytotoxicity against various human cancer cell lines. For example, a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives exhibited significant antiproliferative activity against National Cancer Institute (NCI)-60 human cancer cell lines, indicating their potential as therapeutic agents (Al-Sanea et al., 2018).
Enzyme Inhibition
Urea derivatives have also been studied for their enzyme inhibition properties, targeting enzymes like urease, β-glucuronidase, and snake venom phosphodiesterase. This research contributes to the understanding of these compounds' biochemical interactions and potential therapeutic applications (Mustafa et al., 2014).
Propiedades
IUPAC Name |
1-[(1-benzylpiperidin-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3O/c22-21(23,24)18-8-4-5-9-19(18)26-20(28)25-14-16-10-12-27(13-11-16)15-17-6-2-1-3-7-17/h1-9,16H,10-15H2,(H2,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEQBRRWSAPAMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC=C2C(F)(F)F)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

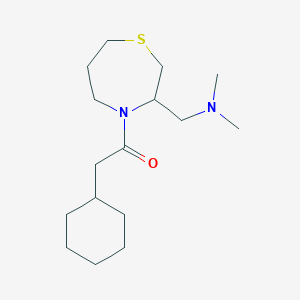
![9-(4-ethoxyphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2997125.png)
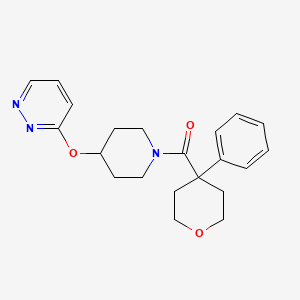
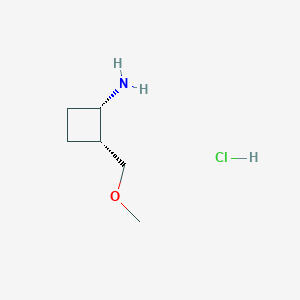
![Methyl 3,3-dimethyl-2-({[3-(trifluoromethyl)anilino]carbonyl}amino)butanoate](/img/structure/B2997129.png)

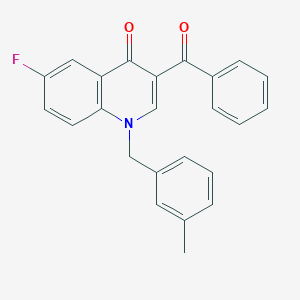

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2997138.png)
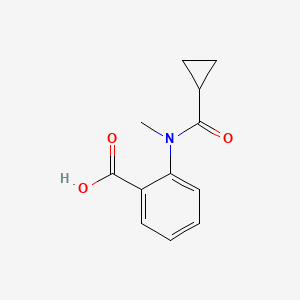
![4-Methyl-6-propan-2-yl-1-oxa-6-azaspiro[2.4]heptane](/img/structure/B2997140.png)

![5-bromo-2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2997145.png)
